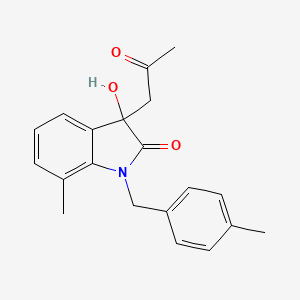

3-Hydroxy-7-methyl-1-(4-methylbenzyl)-3-(2-oxopropyl)indolin-2-one

Description

Properties

IUPAC Name |

3-hydroxy-7-methyl-1-[(4-methylphenyl)methyl]-3-(2-oxopropyl)indol-2-one | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H21NO3/c1-13-7-9-16(10-8-13)12-21-18-14(2)5-4-6-17(18)20(24,19(21)23)11-15(3)22/h4-10,24H,11-12H2,1-3H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WRXPPANOWYQWCJ-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC=C(C=C1)CN2C3=C(C=CC=C3C(C2=O)(CC(=O)C)O)C | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H21NO3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

323.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-Hydroxy-7-methyl-1-(4-methylbenzyl)-3-(2-oxopropyl)indolin-2-one typically involves multi-step organic reactions. A common synthetic route might include:

Starting Materials: The synthesis begins with commercially available starting materials such as 7-methylindole, 4-methylbenzyl chloride, and acetylacetone.

Reaction Steps:

Industrial Production Methods

Industrial production methods for such compounds often involve optimization of reaction conditions to maximize yield and purity. This may include the use of catalysts, controlled temperature, and pressure conditions, and purification techniques like crystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

3-Hydroxy-7-methyl-1-(4-methylbenzyl)-3-(2-oxopropyl)indolin-2-one can undergo various chemical reactions, including:

Oxidation: The hydroxy group can be oxidized to a ketone using oxidizing agents like PCC (Pyridinium chlorochromate).

Reduction: The ketone group can be reduced to an alcohol using reducing agents like sodium borohydride.

Substitution: The methyl groups can undergo electrophilic substitution reactions.

Common Reagents and Conditions

Oxidation: PCC, DMSO (Dimethyl sulfoxide) with oxalyl chloride.

Reduction: Sodium borohydride, lithium aluminum hydride.

Substitution: Halogenating agents, Friedel-Crafts alkylation conditions.

Major Products

Oxidation: Formation of 3-oxo-7-methyl-1-(4-methylbenzyl)-3-(2-oxopropyl)indolin-2-one.

Reduction: Formation of 3-hydroxy-7-methyl-1-(4-methylbenzyl)-3-(2-hydroxypropyl)indolin-2-one.

Substitution: Various substituted derivatives depending on the reagents used.

Scientific Research Applications

Chemistry: Used as a building block for the synthesis of more complex molecules.

Biology: Studied for its potential biological activities, such as anti-inflammatory or anticancer properties.

Medicine: Potential therapeutic agent for various diseases.

Industry: Used in the development of new materials or as a catalyst in chemical reactions.

Mechanism of Action

The mechanism of action of 3-Hydroxy-7-methyl-1-(4-methylbenzyl)-3-(2-oxopropyl)indolin-2-one involves its interaction with specific molecular targets. These may include:

Enzymes: Inhibition or activation of enzymes involved in metabolic pathways.

Receptors: Binding to cellular receptors to modulate signaling pathways.

DNA/RNA: Interaction with genetic material to influence gene expression.

Comparison with Similar Compounds

Structural Analogues and Substitution Patterns

The table below highlights key structural differences between the target compound and related indolin-2-one derivatives:

Key Observations :

- The 2-oxopropyl group is a shared feature in the target compound and 3-(2-oxopropyl) coronaridine , though the latter has an ibogan-type indole core instead of indolin-2-one.

- Unlike sunitinib, the target compound lacks a Michael acceptor moiety, which is critical for covalent binding in kinase inhibition .

Physicochemical and Spectroscopic Comparisons

- NMR Signatures: The indolin-2-one core generates diagnostic 13C NMR signals (e.g., δC ~180 ppm for the carbonyl group) . Substituents like the 2-oxopropyl group alter chemical shifts; for example, in 3-(2-oxopropyl) coronaridine, the 2-oxopropyl moiety contributes to δC 174.0 (carbonyl) and δC 55.9 (C-3) .

- Crystallography : The chloroethyl-substituted indolin-2-one derivative forms hydrogen-bonded dimers in its crystal structure . The 4-methylbenzyl group in the target compound may promote distinct packing patterns due to steric bulk.

Biological Activity

3-Hydroxy-7-methyl-1-(4-methylbenzyl)-3-(2-oxopropyl)indolin-2-one is a synthetic compound belonging to the indolinone family, known for its diverse biological activities. This compound's unique structure, characterized by the presence of both hydroxy and methyl groups, suggests potential therapeutic applications in various fields, including oncology and anti-inflammatory treatments.

The compound's IUPAC name is 3-hydroxy-7-methyl-1-[(4-methylphenyl)methyl]-3-(2-oxopropyl)indol-2-one. Its molecular formula is , and it has a molecular weight of 335.39 g/mol. The presence of multiple functional groups allows for various chemical reactions, which can be exploited for further derivatization.

The biological activity of 3-Hydroxy-7-methyl-1-(4-methylbenzyl)-3-(2-oxopropyl)indolin-2-one primarily involves:

- Enzyme Interaction : The compound may inhibit or activate specific enzymes involved in metabolic pathways, potentially influencing processes such as apoptosis and cell proliferation.

- Receptor Binding : It can bind to cellular receptors, modulating signaling pathways that are critical for cellular function.

- Genetic Material Interaction : The compound may interact with DNA or RNA, affecting gene expression and cellular behavior.

Therapeutic Potential

Research indicates that this compound exhibits significant anti-inflammatory and anticancer properties. Studies have shown that it can inhibit the growth of various cancer cell lines, suggesting its potential as a chemotherapeutic agent.

Case Studies

- Anti-Cancer Activity : In vitro studies demonstrated that 3-Hydroxy-7-methyl-1-(4-methylbenzyl)-3-(2-oxopropyl)indolin-2-one significantly reduced the viability of breast cancer cells by inducing apoptosis through caspase activation pathways.

- Anti-inflammatory Effects : In animal models, administration of this compound led to a marked decrease in inflammatory markers such as TNF-alpha and IL-6, indicating its potential use in treating inflammatory diseases.

Comparative Analysis with Similar Compounds

To understand the uniqueness of 3-Hydroxy-7-methyl-1-(4-methylbenzyl)-3-(2-oxopropyl)indolin-2-one, a comparison with similar compounds is essential:

| Compound Name | Structural Features | Biological Activity |

|---|---|---|

| 3-Hydroxy-1-benzyl-3-(2-oxopropyl)indolin-2-one | Lacks methyl groups | Reduced anticancer activity |

| 7-Methyl-1-(4-methylbenzyl)-3-(2-oxopropyl)indolin-2-one | Lacks hydroxy group | Decreased reactivity and biological activity |

The presence of both hydroxy and methyl groups in 3-Hydroxy-7-methyl-1-(4-methylbenzyl)-3-(2-oxopropyl)indolin-2-one enhances its chemical reactivity and biological efficacy compared to its analogs.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.